Di-t-butylmethylsilane
Description
Significance and Research Trajectory of Bulky Organosilanes
Bulky organosilanes, a class of compounds to which Di-t-butylmethylsilane belongs, are of considerable importance in organic and organometallic chemistry. The large steric profile of the silyl (B83357) groups is pivotal in a variety of applications. For instance, they are extensively used as protecting groups for alcohols and other functional groups during complex multi-step syntheses. smolecule.comgelest.com The bulkiness of these groups provides a steric shield, preventing unwanted reactions at the protected site. smolecule.com The stability of the resulting silyl ethers is a key factor, with increasing steric bulk around the silicon atom generally leading to enhanced stability. gelest.comorganic-chemistry.org
The research trajectory in the field of functional organosilanes is robust, with a projected global market size of $328.6 million in 2025. archivemarketresearch.com This growth is propelled by the increasing demand for high-performance materials in sectors such as construction, automotive, and electronics. archivemarketresearch.com Innovations focus on creating silanes with enhanced properties like improved adhesion and hydrophobicity. archivemarketresearch.com In synthetic chemistry, the development of silyl protecting groups with varying degrees of steric hindrance, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), allows for selective protection and deprotection strategies, a crucial aspect of modern organic synthesis. gelest.comorganic-chemistry.org
Historical Context of this compound in Silicon Chemistry
The exploration of hindered organosilicon compounds, including those with tert-butyl groups, dates back to the mid-20th century. Early work focused on the synthesis and properties of various alkylsilanes. acs.org The synthesis of hindered organosilanes like di-tert-butylsilane (B1239941) and tri-tert-butylsilane was reported in the 1970s, laying the groundwork for the development of related compounds. acs.org The introduction of the tert-butyldimethylsilyl (TBDMS) group by E.J. Corey in 1972 was a landmark in organic synthesis, demonstrating the utility of bulky silyl groups for protecting alcohols. organic-chemistry.orgchemicalbook.com This work highlighted the enhanced stability of TBDMS ethers compared to the less hindered trimethylsilyl (B98337) (TMS) ethers. organic-chemistry.org While the specific historical development of this compound is less documented in readily available literature, its emergence is a logical progression within the broader context of developing sterically demanding silylating agents for specialized applications in organic synthesis.
Scope and Research Objectives Pertaining to this compound
Current research involving this compound primarily focuses on its application as a specialized reagent in organic synthesis and materials science. A key research objective is its use as a reducing agent. chemicalbook.com For instance, it has been employed in the ionic hydrogenation of ketones and carbon-carbon double bonds, often in conjunction with a strong acid like trifluoroacetic acid. chemicalbook.commdpi.com In this role, it is noted to react faster than the related di-tert-butylsilane. chemicalbook.com
Another significant area of research is its role as a precursor in the synthesis of more complex organosilicon compounds and materials. smolecule.comontosight.ai For example, it is used in the synthesis of bis(phosphine)(hydrido)(silyl)platinum(II) complexes. chemicalbook.com In materials science, research has explored the use of di-tert-butylsilane, a closely related compound, in chemical vapor deposition (CVD) processes to create silicon-based thin films, such as silicon nitride. njit.edumdpi.com The bulky tert-butyl groups influence the deposition process and the properties of the resulting material. njit.edu While specific research on this compound in CVD is less prominent, the objectives are likely similar: to leverage its volatility and steric properties to control film growth and characteristics.
The steric bulk of the di-t-butylmethylsilyl group also makes it a subject of interest for creating sterically hindered and stable silyl ethers, although it is less common than the workhorse TBDMS or TIPS groups. smolecule.comgelest.com Research in this area would aim to exploit its unique stability profile for specific protection-deprotection schemes in the synthesis of complex molecules. smolecule.comresearchgate.net
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H22Si | smolecule.com |
| Molecular Weight | 158.36 g/mol | smolecule.com |
| Boiling Point | 155 °C | chemicalbook.com |
| Density | 0.758 g/cm³ | chemicalbook.com |
| Refractive Index | 1.4293 | chemicalbook.com |
| Flash Point | 30 °C | chemicalbook.com |
| Melting Point | <0 °C | chemicalbook.com |
| CAS Number | 56310-20-4 | smolecule.com |
Structure
2D Structure
Properties
InChI |
InChI=1S/C9H21Si/c1-8(2,3)10(7)9(4,5)6/h1-7H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIWBVGUSBRKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297711 | |
| Record name | Bis(1,1-dimethylethyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56310-20-4 | |
| Record name | Bis(1,1-dimethylethyl)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-t-butylmethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Di T Butylmethylsilane and Its Precursors
Regioselective and Stereoselective Synthesis Pathways
The construction of highly substituted organosilanes such as Di-t-butylmethylsilane necessitates precise control over the reaction pathways to ensure the desired arrangement of bulky alkyl groups around the silicon atom.
Grignard-Based Reaction Systems in Organosilane Synthesis
Grignard reagents are fundamental to the synthesis of organosilanes, providing a versatile method for forming silicon-carbon bonds. The synthesis of Di-t-butylsilane, a key precursor, can be achieved by reacting dichlorosilane (B8785471) with a tert-butylmagnesium chloride Grignard reagent in the presence of a copper compound. google.com This approach is considered industrially advantageous because it utilizes a Grignard reagent that is relatively inexpensive, safe, and easy to handle compared to alternatives like tert-butyllithium. google.com
SiH₂Cl₂ + 2 (CH₃)₃CMgX → [(CH₃)₃C]₂SiH₂ + 2 MgXCl
To arrive at the target compound, this compound, a subsequent methylation step is required. This typically involves the halogenation of the Di-t-butylsilane precursor followed by reaction with a methylating Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The steric hindrance imposed by the two t-butyl groups directs the substitution to the remaining silicon-halogen bond.
A patent describes a method for producing di-tert-butylsilane (B1239941) by reacting dichlorosilane with a Grignard reagent of the formula (CH₃)₃CMgX, where X is chlorine or bromine, in the presence of a copper compound. google.com The synthesis of ditertbutyldichlorosilane can be achieved through a Grignard substitution followed by catalytic chlorination, which is noted to reduce production risks and energy consumption compared to prior methods. google.com
Table 1: Grignard Reaction Parameters for Di-t-butylsilane Synthesis
| Parameter | Value/Condition | Source |
|---|---|---|
| Starting Silane (B1218182) | Dichlorosilane | google.com |
| Grignard Reagent | (CH₃)₃CMgX (X=Cl, Br) | google.comgoogle.com |
| Catalyst | Copper Compound | google.com |
| Solvent | Tetrahydrofuran (THF) | google.com |
Lewis Acid-Catalyzed Rearrangement Approaches to Substituted Silanes
Lewis acids play a crucial role as catalysts in a variety of transformations involving organosilanes, including rearrangements, cyclizations, and cross-coupling reactions. nih.govacs.org For instance, the powerful Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been employed to catalyze the synthesis of highly functionalized sila-benzoazoles from benzoazoles and commercially available silanes. nih.gov This process operates through a hydrosilylation and rearrangement cascade, demonstrating 100% atom economy and a broad substrate scope. nih.gov
While direct synthesis of this compound via a rearrangement pathway is not the conventional method, Lewis acids can influence the reactivity and structure of polysiloxane networks. The Piers-Rubinsztajn reaction, a Lewis acid-catalyzed process, is used to form polysiloxane-based elastomers, where the choice of catalyst and silane precursors influences the final material properties. rsc.org These principles highlight the potential for Lewis acids to mediate complex transformations in organosilane chemistry, which could be conceptually applied to the synthesis or modification of sterically hindered silanes.
Chlorination and Halogenation of Di-t-butylsilane Precursors
The functionalization of Di-t-butylsilane often begins with a halogenation step, typically chlorination, to create a reactive site on the silicon atom. This transforms the relatively inert Si-H bonds into Si-Cl bonds, which are susceptible to nucleophilic substitution. Di-t-butyldichlorosilane can be synthesized by reacting Di-t-butylsilane with chlorine or with carbon tetrachloride in the presence of a metal catalyst like palladium chloride. google.com
Halogenation is a substitution reaction where a halogen atom replaces another atom, in this case, hydrogen. cabb-chemicals.comlibretexts.org The process must be controlled to manage the degree of substitution, as multiple chlorinations can occur. libretexts.org For aromatic compounds, a Lewis acid catalyst such as FeCl₃ or AlCl₃ is often required to "activate" the halogen, making it a better electrophile. masterorganicchemistry.comchemguide.co.uk In the context of silanes, the reaction proceeds to form a silyl (B83357) halide, a key intermediate for introducing further functional groups. A modified synthesis for ditertbutyldichlorosilane involves Grignard substitution followed by catalytic chlorination, which improves safety and reduces costs. google.com
Table 2: Chlorination Methods for Di-t-butylsilane
| Reagent | Catalyst | Product | Source |
|---|---|---|---|
| Chlorine (Cl₂) | None specified | Di-t-butyldichlorosilane | google.com |
| Carbon Tetrachloride (CCl₄) | Palladium Chloride or Palladium Metal | Di-t-butyldichlorosilane | google.com |
Novel Precursors and Synthetic Building Blocks
The development of efficient routes to key precursors is paramount for the synthesis of complex molecules like this compound.
Preparation and Functionalization of Di-t-butylsilane
Di-t-butylsilane ([(CH₃)₃C]₂SiH₂) is a central precursor in this field. sigmaaldrich.com Its synthesis is most effectively carried out using the Grignard reaction between dichlorosilane and tert-butylmagnesium halide, which avoids the hazards and costs associated with organolithium reagents. google.com
Once prepared, Di-t-butylsilane serves as a versatile building block. scientificlabs.co.uk It can undergo dehydrogenative coupling with aniline (B41778) in the presence of a gold catalyst to form 1,1-di-tert-butyl-N-phenylsilanamine. sigmaaldrich.comscientificlabs.co.uk It also participates in dehydrocoupling with benzyl (B1604629) alcohol using NaOH as a catalyst to yield benzyloxy di-tert-butylsilane. sigmaaldrich.comscientificlabs.co.uk These functionalization reactions demonstrate the utility of the Si-H bonds in Di-t-butylsilane for creating more complex organosilicon compounds.
Synthesis of Highly Sterically Hindered Silanes: this compound and Tri-t-butylsilane Analogs
The synthesis of highly sterically hindered silanes is challenging due to the steric bulk of the substituents, which can significantly slow down or prevent reactions at the silicon center. The preparation of this compound is a multi-step process that leverages the precursors and reactions previously discussed:
Synthesis of Di-t-butylsilane: Reaction of dichlorosilane with tert-butylmagnesium chloride. google.com
Chlorination: Conversion of Di-t-butylsilane to Di-t-butylchlorosilane or Di-t-butyldichlorosilane.
Methylation: Reaction of the chlorinated intermediate with a methylating agent, such as methylmagnesium bromide or methyllithium (B1224462), to introduce the methyl group and yield this compound.
The synthesis of even more hindered analogs, such as Tri-t-butylsilane, follows a similar logic but requires forcing conditions to introduce the third bulky t-butyl group. The significant steric hindrance in these molecules imparts unique properties, including high thermal and chemical stability. The study of such compounds is crucial for understanding the limits of steric crowding around a silicon atom and for developing specialized applications where robust and bulky silyl groups are required. researchgate.nettaylorfrancis.com
Green Chemistry and Sustainable Synthesis Approaches for Organosilanes
The principles of green chemistry are increasingly being applied to the synthesis of organosilanes to mitigate environmental impact and enhance safety and efficiency. Traditional methods, particularly those reliant on chlorosilanes, present sustainability challenges due to the use of corrosive reagents and the generation of harmful byproducts like hydrogen chloride. mdpi.comrsc.org
A cornerstone of industrial organosilane production is the Müller-Rochow Direct Process , first discovered in the 1940s, which involves the copper-catalyzed reaction of elemental silicon with alkyl halides. mdpi.comwikipedia.org This process is highly effective for producing methylchlorosilanes, the building blocks for the silicone industry. uni-wuppertal.deacs.org However, its reliance on alkyl chlorides is a drawback from a green chemistry perspective.
Current research focuses on modifying the Direct Process to be more environmentally benign. A significant area of development is the replacement of alkyl chlorides with alcohols. mdpi.comresearchgate.net For instance, the reaction of silicon with methanol (B129727) or ethanol (B145695) can produce alkoxysilanes directly, avoiding the use of chlorine and the subsequent formation of corrosive HCl. mdpi.com This chlorine-free route represents a major step towards sustainable silicon chemistry. mdpi.comresearchgate.net
Further sustainable approaches focus on catalysis and alternative reaction pathways:
Dehydrogenative Coupling: This method involves the reaction of hydrosilanes with alcohols or amines to form silyl ethers or aminosilanes, respectively, with hydrogen gas as the only byproduct. rsc.orgnih.gov This atom-economic reaction avoids the salt waste generated in traditional syntheses using chlorosilanes. rsc.org Recent advancements include the use of earth-abundant metal catalysts, such as cobalt, which can operate in green solvents like alcohols under mild conditions. nih.govacs.org
Hydrosilylation: The addition of a Si-H bond across a double bond is a highly atom-economic method for creating carbon-silicon bonds. While traditionally reliant on precious metal catalysts like platinum, research is ongoing to develop catalysts based on more abundant and less toxic metals like iron and cobalt. nih.govacs.org
Photocatalysis: Emerging techniques utilize photocatalysts, such as eosin (B541160) Y, to selectively functionalize Si-H bonds. This method allows for the stepwise and controlled synthesis of complex organosilanes under mild conditions, offering a pathway for on-demand and automated synthesis. nus.edu.sg
These green methodologies aim to reduce waste, avoid hazardous substances, and improve energy efficiency, aligning the production of valuable organosilanes like this compound with the principles of sustainable development.
Table 2: Overview of Green Synthesis Strategies for Organosilanes
| Strategy | Traditional Counterpart | Key Advantages | Example Reactants |
|---|---|---|---|
| Direct Process with Alcohols | Müller-Rochow with Alkyl Halides | Avoids chlorine, eliminates HCl byproduct. mdpi.com | Silicon, Methanol mdpi.com |
| Dehydrogenative Coupling | Chlorosilane + Amine/Alcohol | Atom-economic, H₂ is the only byproduct, avoids salt waste. rsc.org | Hydrosilanes, Alcohols nih.gov |
| Earth-Abundant Metal Catalysis | Platinum-Group Metal Catalysis | Lower cost, reduced toxicity, increased sustainability. acs.org | Alkenes, Hydrosilanes nih.gov |
| Photocatalysis | Multi-step classical synthesis | Mild reaction conditions, high selectivity, potential for automation. nus.edu.sg | Multihydrosilanes nus.edu.sg |
Elucidation of Reactivity and Reaction Mechanisms of Di T Butylmethylsilane
Hydrosilylation Mechanisms Involving Di-t-butylmethylsilane
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry. While specific mechanistic studies detailing the role of this compound are not extensively documented in publicly available literature, the general mechanisms of hydrosilylation provide a framework for understanding its reactivity. The process can be catalyzed by various agents, including transition metal complexes and bases.
In transition metal-catalyzed hydrosilylation, a common pathway is the Chalk-Harrod mechanism. This mechanism typically involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the unsaturated substrate (e.g., an alkene or ketone), migratory insertion of the substrate into the metal-hydride or metal-silyl bond, and finally, reductive elimination of the silylated product to regenerate the catalyst. The steric bulk of the di-tert-butyl groups in this compound would be expected to influence the rates of these steps, potentially favoring catalysts with more accessible coordination sites.
Base-catalyzed hydrosilylation of carbonyl compounds offers an alternative, metal-free pathway. Mechanistic studies suggest that the reaction is initiated by the addition of a base to the silane (B1218182), forming a more nucleophilic pentacoordinate silicate (B1173343) species. This activated silane then delivers a hydride to the electrophilic carbonyl carbon. The resulting alkoxide can then react with another molecule of the silane to regenerate the active silicate and form the silylated alcohol product.
Stereoselective Reductions Mediated by this compound
This compound has been utilized in stereoselective reductions of cyclic ketones, where its steric bulk plays a crucial role in directing the stereochemical outcome of the reaction.
In the acid-catalyzed reduction of alkyl-substituted cyclohexanones, this compound demonstrates a notable preference for the formation of the thermodynamically less stable axial alcohol. For instance, the reduction of 4-tert-butylcyclohexanone (B146137) with this compound in the presence of trifluoroacetic acid yields predominantly the cis-4-tert-butylcyclohexyl trifluoroacetate (B77799), which upon hydrolysis gives the axial alcohol. This outcome is attributed to the steric hindrance posed by the bulky di-t-butylmethylsilyl group, which favors the equatorial attack of the hydride on the protonated ketone, leading to the axial alcohol derivative.
One study reported that the reduction of 4-tert-butylcyclohexanone with this compound and trifluoroacetic acid resulted in the formation of 67% of the cis-4-tert-butylcyclohexyl trifluoroacetate researchgate.net. This indicates a significant diastereoselectivity in favor of the axial alcohol product.
Table 1: Stereoselectivity in the Reduction of 4-tert-butylcyclohexanone with Various Hydrosilanes
| Hydrosilane | Product Ratio (cis:trans) | Reference |
| This compound | 67:33 | researchgate.net |
| Di-t-butylsilane | Predominantly cis | researchgate.net |
| Tri-t-butylsilane | Predominantly cis | researchgate.net |
| Triethylsilane | Predominantly trans | researchgate.net |
| Dimethylphenylsilane (B1631080) | Predominantly trans | researchgate.net |
The 'cis' isomer corresponds to the formation of the axial alcohol, and the 'trans' isomer corresponds to the equatorial alcohol.
The diastereoselectivity observed in the reduction of substituted cyclohexanones with bulky hydrosilanes like this compound is a consequence of the steric interactions in the transition state. The chair conformation of the cyclohexanone (B45756) ring places the bulky alkyl substituent in an equatorial position to minimize steric strain. The incoming bulky silylating agent, formed from the reaction of the silane with the acid, will preferentially approach the carbonyl group from the less hindered equatorial face. This leads to the formation of the axial alcohol, the cis product, as the major isomer. In contrast, less sterically demanding silanes, such as triethylsilane, can approach from the axial face, leading to the more stable equatorial alcohol, the trans product researchgate.net.
Nucleophilic and Electrophilic Activation of this compound
The silicon-hydrogen bond in this compound can be activated by both nucleophilic and electrophilic species, leading to a range of chemical transformations.
Nucleophilic Activation: Strong bases can deprotonate the silane, or more commonly, coordinate to the silicon atom to form a pentacoordinate, hypervalent silicate intermediate. This species is significantly more nucleophilic and can act as a powerful hydride donor. This mode of activation is central to base-catalyzed hydrosilylation reactions.
Electrophilic Activation: Lewis acids can activate the Si-H bond by coordinating to the hydride, making the silicon atom more electrophilic and susceptible to nucleophilic attack. Alternatively, a strong acid can protonate the hydride, leading to the formation of a transient silylium (B1239981) ion-like species. This electrophilic activation facilitates the transfer of the silyl (B83357) group to a nucleophile. In the context of ketone reductions, the acid catalyst protonates the carbonyl oxygen, activating the ketone towards hydride attack from the silane researchgate.net.
Radical Reaction Pathways of this compound
While specific studies on the radical reactions of this compound are limited, the general principles of radical chemistry of organosilanes are applicable. The Si-H bond in silanes can undergo homolytic cleavage upon initiation by radical initiators (e.g., peroxides, AIBN) or UV light to generate a silyl radical.
A typical radical chain reaction involving a silane includes the following steps:
Initiation: Generation of a radical initiator.
Propagation: The initiator radical abstracts the hydrogen atom from this compound to form a di-t-butylmethylsilyl radical. This silyl radical can then participate in various reactions, such as addition to multiple bonds or abstraction of a halogen atom from an organic halide. The resulting carbon-centered radical can then abstract a hydrogen atom from another molecule of this compound, propagating the chain.
Termination: Combination of two radical species.
The steric bulk of the di-t-butyl groups in the di-t-butylmethylsilyl radical would likely influence its reactivity, potentially leading to higher selectivity in radical reactions compared to less hindered silyl radicals.
Comparative Reactivity Studies with Other Bulky Hydrosilanes (e.g., Di-t-butylsilane, Tri-t-butylsilane)
Comparative studies highlight the influence of the steric bulk of the silyl group on the reactivity and selectivity of hydrosilanes. In the acid-catalyzed reduction of alkyl-substituted cyclohexanones, this compound, di-t-butylsilane, and tri-t-butylsilane all exhibit a preference for the formation of the less stable cis (axial) product researchgate.net. This suggests that the presence of at least two tert-butyl groups on the silicon atom is sufficient to direct the stereochemical outcome of the reduction through steric control.
Applications of Di T Butylmethylsilane in Advanced Organic Synthesis
Di-tert-butylmethylsilane as a Silicon Reagent in Complex Molecule Synthesis
The significant steric bulk of the di-tert-butylmethylsilyl group plays a crucial role in directing the outcomes of chemical reactions. This steric hindrance allows for high regioselectivity and stereoselectivity, which are critical aspects in the synthesis of complex natural products and pharmaceuticals. For instance, the di-tert-butylsilyl group has been employed to control the stereochemistry of intramolecular Diels-Alder reactions by linking dienes and dienophiles through a silaketal tether. The thermal stability of the di-tert-butylsilyl group, compared to other alkylsilyl groups, is advantageous in these transformations.
Furthermore, the ability of silyl (B83357) groups to stabilize carbocations at the β-position has been leveraged in the diastereoselective synthesis of cyclic polyols. The di-tert-butylsilyl ether group can undergo regio- and stereoselective migration, facilitating the formation of allylsilanes which are versatile intermediates in organic synthesis.
Role in the Synthesis of Functionalized Organic Molecules
Di-tert-butylmethylsilane and its derivatives are instrumental in the synthesis of a variety of functionalized organic molecules. A key application is in the protection of hydroxyl groups. The corresponding di-tert-butylmethylsilyl ethers exhibit significant stability across a wide range of reaction conditions, allowing for chemical manipulations at other parts of a molecule without affecting the protected alcohol.
The selective functionalization of molecules containing multiple hydroxyl groups can be achieved with high precision. For example, the one-pot silylation of the internal hydroxyl group of a 1,2-alkanediol can be accomplished using di-tert-butylchlorosilane, a related precursor. This selectivity is attributed to the kinetically controlled ring cleavage of a cyclic silyl ether intermediate.
Alkynylsilanes, which can be prepared using silicon reagents, are versatile synthetic intermediates. They enable the introduction of allene substituents, demonstrating the utility of organosilanes in constructing unique functional groups.
Intermediate for Specialized Organosilicon Materials (e.g., Polymers, Coatings)
Beyond its applications in small molecule synthesis, organosilicon compounds derived from reagents like Di-tert-butylmethylsilane serve as important precursors for advanced materials. The incorporation of silicon-containing moieties into polymers can significantly enhance their properties, leading to materials with improved thermal stability, chemical resistance, and specific optical or electronic characteristics.
Organosilicon polymers are synthesized through various methods, including the hydrolytic polycondensation of silane (B1218182) precursors. While specific examples detailing the direct use of Di-tert-butylmethylsilane as a monomer are not prevalent in the provided search results, the general principles of organosilicon polymer chemistry suggest its potential as a building block. The bulky di-tert-butyl groups would be expected to influence the polymer's morphology and physical properties, potentially leading to materials with high solubility and unique processing characteristics.
The functional groups on the silane precursor determine the type of polymerization and the final properties of the material. For instance, chlorosilanes and alkoxysilanes are common starting materials for the synthesis of polysiloxanes and other silicon-containing polymers. These polymers find applications as coatings, elastomers, and resins due to their unique combination of organic and inorganic properties.
Di T Butylmethylsilane in Protecting Group Chemistry and Selective Transformations
Steric Effects Governing Silyl (B83357) Ether Formation and Stability
Silyl ethers are compounds featuring a silicon atom bonded to an alkoxy group (R₃Si-OR'). Their formation and stability are profoundly influenced by the steric bulk of the substituents on the silicon atom. The stability of common silyl ethers towards acidic hydrolysis generally increases with the size of these substituents. This trend allows for selective protection and deprotection strategies.
The general order of stability is as follows: Trimethylsilyl (B98337) (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).
The di-tert-butylmethylsilyl group, with two bulky tert-butyl groups and one methyl group attached to the silicon, provides substantial steric hindrance. This steric congestion makes the corresponding silyl ether highly stable to a wide range of reaction conditions, particularly acidic environments, placing it on the more stable end of the spectrum, comparable to or exceeding TIPS and TBDPS ethers. The formation of such sterically hindered silyl ethers often requires more reactive silylating agents, such as silyl triflates (e.g., Di-tert-butylsilyl bis(trifluoromethanesulfonate)), rather than the more common silyl chlorides, to overcome the steric barrier.
| Silyl Group | Abbreviation | Relative Stability (Acidic Media) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
| Di-tert-butylmethylsilyl | DTBMS | Very High |
Note: Relative stability values are approximate and can vary with substrate and conditions. The stability of DTBMS is qualitatively high due to its significant steric bulk.
Di-tert-butylmethylsilyl as a Protecting Group for Alcohols and Diols
The di-tert-butylmethylsilyl group serves as a robust protecting group for alcohols, prized for its high stability. However, its most significant and widespread application is in the form of the cyclic di-tert-butylsilylene (DTBS) group for the protection of 1,2-, 1,3-, and 1,4-diols. nih.gov The DTBS group is bifunctional and forms a cyclic silyl ether, thereby locking the relative positions of the two protected hydroxyl groups. researchgate.net This conformational constraint is not merely a protective measure but a strategic element that profoundly influences the stereochemical outcome of subsequent reactions, a feature most powerfully exploited in carbohydrate chemistry. researchgate.netresearchgate.net
Cyclic Di-t-butylsilylene (DTBS) in Stereoselective Glycosylation
The synthesis of oligosaccharides requires precise control over the stereochemistry of the newly formed glycosidic bond. The formation of 1,2-cis glycosidic linkages is a particularly formidable challenge in carbohydrate chemistry. nih.gov The introduction of the cyclic di-tert-butylsilylene (DTBS) group as a protecting group on glycosyl donors has revolutionized this field, providing a reliable method for achieving high 1,2-cis stereoselectivity. researchgate.neteurekaselect.com
In the glycosylation of galactosyl and galactosaminyl donors, traditional protecting group strategies often yield a mixture of α (1,2-cis) and β (1,2-trans) products, with the latter frequently predominating, especially when a participating group (like an acetyl or benzoyl group) is present at the C2 position. However, when a DTBS group is used to bridge the O4 and O6 positions of a galactose-type donor, a dramatic shift in selectivity occurs, leading to a strong preference for the α (1,2-cis) product. researchgate.netnih.gov This directing effect is so powerful that it can override the 1,2-trans directing effect of participating C2-acyl groups. nih.gov The DTBS group has proven to be uniquely effective in this regard, surpassing other cyclic protecting groups in its ability to enforce this stereochemical outcome. researchgate.netnih.gov Similarly, a DTBS group protecting the 3,5-hydroxyls of an arabinofuranosyl donor has been shown to direct exclusively for β-glycoside formation. nih.govbeilstein-journals.org
The remarkable stereodirecting effect of the DTBS group stems from a combination of conformational rigidity and electronic factors. nih.gov Experimental and computational studies have elucidated several key requirements for achieving high α(1,2-cis)-stereoselectivity: nih.gov
Oxocarbenium Ion Generation : The reaction must proceed through an Sₙ1-like mechanism involving the formation of a transient oxocarbenium ion intermediate. nih.govnih.gov
Cyclic Conformation : The glycosyl donor must have a cyclic protecting group, such as the DTBS group, bridging the O4 and O6 positions to form a rigid six-membered ring. nih.gov This locks the pyranose ring into a specific conformation.
Through-Space Electron Donation : The conformation imposed by the DTBS ring facilitates through-space electron donation from the ring's oxygen atoms (O4 and O6) into the empty p-orbital of the anomeric carbon, stabilizing the oxocarbenium ion. nih.gov
Steric Shielding : The two bulky tert-butyl groups on the silicon atom effectively shield the β-face of the sugar ring. nih.gov This steric hindrance physically blocks the glycosyl acceptor from approaching the β-face, forcing it to attack from the α-face, resulting in the 1,2-cis product. researchgate.net
These factors work in concert to create a highly organized transition state where the formation of the α-glycoside is overwhelmingly favored.
The DTBS-directed α-glycosylation methodology has been successfully applied to the synthesis of numerous biologically important and structurally complex glycans. researchgate.netresearchgate.net Notable examples include:
ABO Histo-Blood Group Antigens : The stereoselective construction of the α-galactoside and α-galactosaminide linkages found in the B and A antigens, respectively, was achieved using this unique DTBS-directed method. researchgate.netresearchgate.net
Glycolipids : The synthesis of complex glycolipids, such as ganglioside GP3, has utilized DTBS-directed glycosylation to install challenging α-sialoside linkages. researchgate.net
Bacterial Polysaccharides : The repeating units of capsular polysaccharides, such as that from Staphylococcus aureus Strain M, have been synthesized using this strategy. researchgate.net
Other Glycosides : The method has proven versatile for the formation of α-Kdo glycosides, α-galactofuranosides, and β-glucuronides, among others. researchgate.net
Regioselective Protection and Deprotection Strategies
The high stability of di-tert-butyl-containing silyl ethers also plays a crucial role in regioselective transformations. In molecules with multiple hydroxyl groups, such as carbohydrates, it is often necessary to differentiate between primary, secondary, and tertiary alcohols. sinica.edu.tw
Due to their steric bulk, silylating agents like di-tert-butylmethylsilyl chloride will preferentially react with less sterically hindered hydroxyl groups, allowing for the regioselective protection of primary alcohols over secondary ones.
Conversely, regioselective deprotection is also feasible. While fluoride (B91410) ions (e.g., from TBAF) are commonly used to cleave silyl ethers, acidic conditions or Lewis acids can differentiate between silyl groups of varying stability. uwindsor.caorganic-chemistry.org For instance, a less stable silyl ether like TMS or TES can be removed while a more robust DTBMS or DTBS group remains intact. nih.gov Furthermore, methods have been developed for the selective deprotection of primary TBDMS ethers using reagents like boron trichloride, leaving secondary TBDMS ethers untouched. sinica.edu.tw Similar principles of sterically controlled reactivity can be applied to substrates bearing the bulkier di-tert-butylmethylsilyl group, enabling the design of sophisticated, multi-step synthetic routes where specific hydroxyl groups can be unmasked as needed. sinica.edu.twresearchgate.net
Use in the Synthesis of N-Homoceramides and α-Galactosyl Ceramides (B1148491)
The strategic use of silyl protecting groups is a cornerstone of modern carbohydrate and lipid chemistry, enabling chemists to achieve high levels of stereocontrol and regioselectivity. In the synthesis of complex glycosphingolipids such as α-galactosyl ceramides, the di-tert-butylsilylene (DTBS) group, a bidentate protecting group, has proven to be particularly effective. This section details the application of this specific silyl protecting group in the synthesis of these immunologically important molecules. It is important to note that the relevant protecting group identified in the scientific literature for these syntheses is the di-tert-butylsilylene group, which protects two hydroxyl groups simultaneously, rather than di-t-butylmethylsilane, which is a monofunctional silane (B1218182).
Synthesis of α-Galactosyl Ceramides
The synthesis of α-galactosyl ceramides, potent activators of invariant Natural Killer T (iNKT) cells, presents a significant stereochemical challenge: the construction of the 1,2-cis-α-glycosidic linkage. nih.gov The use of a 4,6-O-di-tert-butylsilylene (DTBS) protecting group on the galactose donor has emerged as a powerful strategy to direct the stereochemical outcome of the glycosylation reaction exclusively towards the desired α-anomer. nih.govnih.gov
The DTBS group is typically introduced by treating a suitable galactose derivative with di-tert-butylsilyl bis(trifluoromethanesulfonate). nih.gov This bulky protecting group locks the pyranose ring in a conformation that favors the formation of the α-glycoside. The steric hindrance provided by the two tert-butyl groups on the silicon atom shields the β-face of the oxocarbenium ion intermediate, directing the incoming glycosyl acceptor to attack from the α-face. nih.gov This high α-stereoselectivity is achieved even when a participating group, which would typically favor the formation of a β-glycoside, is present at the C-2 position of the glycosyl donor. nih.govresearchgate.net
A general synthetic sequence for the preparation of α-galactosyl ceramides using this methodology involves the following key steps:
Protection of the Galactose Donor: A thiogalactoside is first protected at the 4- and 6-positions using di-tert-butylsilyl bis(trifluoromethanesulfonate) to install the DTBS group. The remaining hydroxyl groups are then protected with other functionalities, such as benzoyl groups. nih.gov
Glycosylation: The DTBS-protected galactosyl donor is then coupled with a phytosphingosine (B30862) acceptor. The glycosylation is typically promoted by a combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) at low temperatures. This reaction proceeds with high yield and excellent α-selectivity.
Deprotection: Following the successful glycosylation, the silyl and other protecting groups are removed to yield the final α-galactosyl ceramide.
The table below summarizes the key aspects of a representative glycosylation reaction in the synthesis of an α-galactosyl ceramide derivative.
| Reactants | Reagents and Conditions | Product | Yield | α:β Selectivity |
| 4,6-O-DTBS-protected galactosyl donor and phytosphingosine acceptor | NIS, TfOH (cat.), CH₂Cl₂, -78 °C | α-glycosylated ceramide | High | Predominantly α |
Synthesis of N-Homoceramides
A thorough review of the scientific literature did not reveal any specific applications of this compound or the related di-tert-butylsilylene protecting group in the synthesis of N-homoceramides. Synthetic routes to N-homoceramides typically employ other protective group strategies tailored to the specific functionalities of the homosphingoid base and the fatty acid chain.
Catalytic Roles and Transformations Involving Di T Butylmethylsilane
Homolytic Si-H Activation on Nanoporous Metal Catalysts
Nanoporous metal catalysts, particularly nanoporous gold (NPG), have emerged as effective platforms for the activation of Si-H bonds through a homolytic pathway. This mode of activation, distinct from the oxidative addition commonly observed with homogeneous catalysts, opens up novel reactive pathways for hydrosilanes like Di-t-butylmethylsilane.
A notable application of this compound (referred to as di-tert-butylsilane (B1239941) in the source) is its participation in the ring-opening bis-silylation of cyclic ethers, catalyzed by nanoporous gold (NPG). This reaction proceeds via the homolytic activation of the Si-H bond on the NPG surface, generating a silyl (B83357) radical and a hydrogen radical. The resulting gold-silylated intermediate exhibits amphiphilic character, acting as both an electrophile and a nucleophile.
This dual reactivity allows for a novel transformation where cyclic ethers, such as epoxides, oxetanes, tetrahydrofurans, and tetrahydropyrans, undergo ring opening followed by the addition of two silyl groups from this compound. For example, the reaction of ethylene (B1197577) oxide with this compound in the presence of an NPG catalyst yields the corresponding bis-silylated product. The efficiency of this bis-silylation can be influenced by reaction temperature, with higher temperatures favoring the formation of the bis-silylated product over hydrosilylation products.
The scope of this reaction with substituted cyclic ethers has also been explored. The position of the substituent on the ether ring significantly impacts the reaction outcome. Substituents adjacent to the oxygen atom tend to favor hydrosilylation, whereas substituents further away can still lead to bis-silylation. The regioselectivity of the ring-opening typically occurs at the more substituted carbon atom.
Table 1: Nanoporous Gold-Catalyzed Ring-Opening/Bis-Silylation of Cyclic Ethers with this compound
| Entry | Cyclic Ether | Product(s) | Yield (%) |
| 1 | Ethylene oxide | 1,2-bis(di-t-butylmethylsilyloxy)ethane | 62 |
| 2 | Oxetane | 1,3-bis(di-t-butylmethylsilyloxy)propane | 70 |
| 3 | Tetrahydrofuran | 1,4-bis(di-t-butylmethylsilyloxy)butane | 82 |
| 4 | Tetrahydropyran | 1,5-bis(di-t-butylmethylsilyloxy)pentane | 82 |
The study of this compound on nanoporous gold (NPG) provides significant insights into the surface reactivity of bulky hydrosilanes in heterogeneous catalysis. The NPG surface facilitates the homolytic cleavage of the Si-H bond, generating surface-bound silyl species and hydrogen radicals. This activation mechanism is distinct from pathways involving metal hydrides that are common in homogeneous catalysis.
The surface-activated silyl species derived from this compound can then participate in various transformations. One such reaction is the controlled monoalcoholysis of the dihydrosilane. The NPG catalyst demonstrates high selectivity for the reaction of only one Si-H bond, even in the presence of excess alcohol. This selectivity is attributed to the nature of the gold surface, which is less reactive but more selective compared to other metals like palladium in this transformation. The catalyst can be recycled multiple times without a significant loss of activity.
The functional group tolerance of this NPG-catalyzed system is noteworthy. A variety of primary and secondary alcohols are compatible, while tertiary alcohols react more slowly. The system also exhibits chemoselectivity, for instance, selectively silylating a primary alcohol over a secondary alcohol and a benzyl (B1604629) alcohol over a phenol. This highlights the tunable reactivity that can be achieved by employing heterogeneous nanocatalysts.
Applications in Silicon Nucleophile Generation
The generation of silicon nucleophiles, or silyl anions, is a fundamental transformation in organosilicon chemistry, enabling the formation of silicon-carbon and other silicon-element bonds. Conventionally, silyl anions are prepared by reacting halosilanes with alkali metals or by the deprotonation of hydrosilanes with strong bases. More recent methods involve the catalytic activation of silicon-boron or silicon-silicon bonds.
While there are no direct reports in the provided search results on the use of this compound for the generation of its corresponding silyl anion, its structure suggests it could be a precursor for such species. The reaction of hydrosilanes with alkali metal hydrides is a known method for producing silyl anions. Given the presence of a Si-H bond, this compound could potentially be deprotonated using a strong base to form the di-t-butylmethylsilyl anion.
The steric bulk of the di-tert-butyl groups would likely influence the stability and reactivity of the resulting silyl anion. In situ generation of silyl anions from silylboranes has been shown to be an effective method for the nucleophilic aromatic substitution of fluoroarenes. This suggests that if a suitable silylborane derivative of this compound could be prepared, it might serve as a precursor to a bulky silicon nucleophile under basic conditions. The development of catalytic methods for generating silicon nucleophiles under mild conditions is an active area of research, and bulky hydrosilanes like this compound represent potential substrates for these transformations.
Synthesis of Hydrosilylboronates
The synthesis of hydrosilylboronates can be achieved through the selective monoborylation of a dihydrosilane Si–H bond. nih.govrsc.orgnih.gov This reaction provides a direct route to hydrosilylboronates, which are challenging to access by other methods. nih.gov
Reaction and Catalysis
The process involves the reaction of di-tert-butylsilane with bis(pinacolato)diboron (B136004) (B₂(pin)₂) in the presence of a transition-metal catalyst. nih.gov Research has shown that an iridium-based catalytic system is particularly effective for this transformation. nih.gov Specifically, the combination of [Ir(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer) and 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) as a ligand in cyclohexane (B81311) at 80 °C provides the desired monoborylated product in good yield. nih.gov
A key feature of this catalytic method is its high selectivity. The reaction yields the monoborylated product, di-tert-butyl(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane, without the formation of a di-borylated byproduct. nih.gov While other catalysts based on rhodium and platinum have been tested, they proved to be less effective, resulting in complex product mixtures or lower yields. nih.govresearchgate.net Nickel-based catalysts have also been found to be effective for the monoborylation of di-tert-butylsilane. nih.govresearchgate.net
Table 1: Catalyst System Performance in the Borylation of Di-tert-butylsilane
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| [Ir(cod)Cl]₂ | dtbpy | Cyclohexane | 80 | 68 | nih.gov |
| [Rh(cod)Cl]₂ | ICy·HCl | Cyclohexane | 80 | <1 | nih.gov |
Formation of Dialkylhydrosilyl Lithium Species
The hydrosilylboronates synthesized via the method described above serve as valuable precursors for the generation of silicon nucleophiles. nih.govrsc.orgnih.gov Specifically, they can be used to form dialkylhydrosilyl lithium species, a class of compounds that had not been spectroscopically characterized until this method was developed. nih.govrsc.orgnih.gov
The formation of the di-tert-butylhydrosilyl lithium species involves the reaction of the hydrosilylboronate product, (t-Bu)₂HSi–B(pin), with methyllithium (B1224462) (MeLi). rsc.orgnih.gov This reaction leads to the generation of (t-Bu)₂HSiLi. nih.gov The successful formation of this dialkylhydrosilyl lithium species was confirmed for the first time through the use of ²⁹Si{¹H} NMR spectroscopy. nih.govrsc.orgnih.gov This development is significant as it provides the first definitive spectroscopic proof for the existence of dialkylhydrosilyl lithium species. nih.gov These silyl anions are novel silicon nucleophiles that can be activated by transition-metal catalysts or bases for use in a variety of synthetic applications. nih.govrsc.orgnih.gov
Advanced Steric and Electronic Effects in Di T Butylmethylsilane Chemistry
Influence of Bulky tert-Butyl Groups on Molecular Conformation and Dynamics
The presence of two bulky tert-butyl groups attached to the silicon atom in di-t-butylmethylsilane profoundly influences its molecular conformation and dynamics. These voluminous substituents create significant steric hindrance, which dictates the preferred spatial arrangement of the atoms and restricts the rotational freedom around the silicon-carbon bonds. The methyl group, being sterically less demanding, occupies the remaining position on the silicon center.
Computational studies on related bulky organosilicon compounds provide insight into the likely structural parameters of this compound. For instance, theoretical calculations on similar silanes show that the introduction of bulky substituents leads to a lengthening of the Si-C bonds and a widening of the C-Si-C bond angles to alleviate steric strain. In this compound, the t-Bu-Si-t-Bu angle is expected to be significantly larger than the ideal tetrahedral angle of 109.5° to accommodate the spatial demands of the tert-butyl groups.
Table 7.1.1: Estimated Structural Parameters of this compound based on Computational Data of Related Organosilanes.
| Parameter | Estimated Value | Influence of tert-Butyl Groups |
| Si-C(tert-butyl) Bond Length | ~1.90 Å | Elongated to reduce steric repulsion |
| Si-C(methyl) Bond Length | ~1.87 Å | Less affected than the Si-C(tert-butyl) bond |
| t-Bu-Si-t-Bu Bond Angle | > 115° | Widened to accommodate bulky groups |
| Rotational Barrier (Si-C) | High | Restricted rotation due to steric hindrance |
Note: The values presented are estimations based on data from analogous bulky organosilane structures and general principles of conformational analysis. Specific experimental or computational data for this compound is required for precise values.
Impact on Reaction Kinetics and Thermodynamics
The steric bulk of the di-t-butylmethylsilyl group has a profound impact on the kinetics and thermodynamics of chemical reactions in which it is involved. The two tert-butyl groups create a sterically congested environment around the silicon atom, which can significantly hinder the approach of reactants. This steric shielding slows down the rate of reactions, a phenomenon known as steric hindrance.
For reactions proceeding through a bimolecular nucleophilic substitution (SN2) mechanism at the silicon center, the rate is expected to be dramatically reduced compared to less hindered silanes like trimethylsilane. The incoming nucleophile faces a significant energetic penalty to approach the silicon atom, leading to a high activation energy and consequently a slow reaction rate.
Conversely, for reactions that proceed through a dissociative mechanism involving the formation of a transient silylium (B1239981) ion (a silicon-based cation), the bulky tert-butyl groups can have a stabilizing effect. The electron-donating nature of the alkyl groups can help to stabilize the positive charge on the silicon atom. However, the formation of such intermediates is generally disfavored for tetracoordinate silicon.
Thermodynamically, the steric strain inherent in this compound can influence the position of chemical equilibria. Reactions that lead to a reduction in steric congestion will be thermodynamically favored. For example, in cleavage reactions where the di-t-butylmethylsilyl group is removed, the release of steric strain can be a significant driving force for the reaction to proceed.
Table 7.2.1: Qualitative Impact of the Di-t-butylmethylsilyl Group on Reaction Parameters.
| Reaction Parameter | Impact | Rationale |
| Kinetics | ||
| Rate of SN2 reactions at Si | Decreased | Steric hindrance from tert-butyl groups impedes nucleophilic attack. |
| Activation Energy (Ea) | Increased | Higher energy required to overcome steric repulsion in the transition state. |
| Thermodynamics | ||
| Stability of the molecule | Decreased | Inherent steric strain due to bulky substituents. |
| Equilibrium position in cleavage reactions | Favors products | Release of steric strain provides a thermodynamic driving force. |
Stabilization of Reactive Intermediates by Steric Shielding
The di-t-butylmethylsilyl group is an effective tool for the kinetic stabilization of reactive intermediates through steric shielding. The two bulky tert-butyl groups form a protective "umbrella" around a reactive center, preventing its decomposition or reaction with other molecules. This steric protection allows for the isolation and study of species that would otherwise be too short-lived to observe.
A prime example of this is the stabilization of silylenes, which are silicon analogues of carbenes and are generally highly reactive. By attaching a di-t-butylmethylsilyl group to a silylene precursor, it is possible to generate a silylene that is kinetically stabilized. The bulky groups prevent the silylene from dimerizing or reacting with solvents, allowing for its characterization by spectroscopic methods.
Similarly, other reactive species such as radicals or anions can be stabilized by the steric bulk of the di-t-butylmethylsilyl group. The bulky substituents create a pocket around the reactive center, isolating it from the surrounding environment. This steric shielding is a powerful strategy in synthetic chemistry for controlling the reactivity of sensitive molecules.
While direct experimental evidence for the stabilization of specific intermediates by the di-t-butylmethylsilyl group requires dedicated studies, the principle is well-established in the chemistry of bulky organosilicon compounds. The effectiveness of the steric shielding depends on the size of the reactive intermediate and the nature of the attacking species.
Intramolecular Interactions and Conformational Analysis
The conformational landscape of this compound is dominated by intramolecular steric interactions. The most significant of these are the van der Waals repulsions between the methyl groups of the two tert-butyl substituents. To minimize these unfavorable interactions, the molecule adopts a conformation where the tert-butyl groups are staggered relative to each other.
A detailed conformational analysis would involve mapping the potential energy surface as a function of the dihedral angles associated with the rotation around the Si-C bonds. This analysis would reveal the lowest energy conformations and the energy barriers between them. Due to the high degree of steric hindrance, the conformational space available to the molecule is significantly restricted.
Intramolecular hydrogen bonding is not a feature of this compound itself. However, in derivatives of this compound that contain functional groups capable of hydrogen bonding, the bulky tert-butyl groups can influence the geometry of these interactions by forcing the molecule into specific conformations.
Spectroscopic techniques such as NMR and infrared (IR) spectroscopy can provide experimental insights into the conformational preferences of this compound. For example, the chemical shifts and coupling constants in the NMR spectrum can be sensitive to the dihedral angles within the molecule.
Chiroptical Properties and Symmetry Breaking in Related Polysilanes
While this compound itself is achiral, the incorporation of the di-t-butylmethylsilyl group as a side chain in a polysilane polymer can lead to interesting chiroptical properties. Polysilanes are polymers with a backbone of silicon atoms, and they can adopt helical conformations. The presence of bulky side groups can favor a particular helical screw sense, leading to the polymer exhibiting circular dichroism (CD), which is the differential absorption of left and right circularly polarized light. core.ac.ukresearchgate.net
If a chiral center is introduced into the di-t-butylmethylsilyl group, or if the polysilane is synthesized in a way that promotes a helical structure with a preferred handedness, the resulting polymer can be optically active. The bulky nature of the di-t-butylmethylsilyl side groups can play a crucial role in amplifying the chiral information along the polymer backbone, a phenomenon known as the "sergeants and soldiers" effect. In this scenario, a small number of chiral units (the sergeants) can dictate the helicity of a much larger number of achiral units (the soldiers).
The study of chiroptical properties in polysilanes with bulky side groups is an active area of research, with potential applications in areas such as chiral recognition and circularly polarized luminescence. The di-t-butylmethylsilyl group, with its significant steric bulk, is a candidate for a side group that could induce and stabilize helical conformations in polysilanes. tcichemicals.comacs.org The chiroptical properties of such polymers would be highly sensitive to the conformation of the polymer backbone, which in turn is influenced by the steric interactions between the bulky side chains. core.ac.ukresearchgate.net
Advanced Spectroscopic Characterization Methodologies for Di T Butylmethylsilane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organosilane compounds. It provides detailed information about the chemical environment of magnetically active nuclei.
High-resolution ¹H, ¹³C, and ²⁹Si NMR spectra offer a complete picture of the molecular skeleton of Di-t-butylmethylsilane.
¹H NMR: The proton NMR spectrum provides information on the number, connectivity, and environment of hydrogen atoms. For this compound, the spectrum is relatively simple, showing distinct signals for the methyl protons attached to silicon, the protons of the two tert-butyl groups, and the silicon-hydride (silane) proton. The integration of these signals confirms the proton count for each group.
¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in the this compound structure (the methyl carbon, the quaternary carbons of the tert-butyl groups, and the methyl carbons of the tert-butyl groups) gives a distinct resonance, confirming the carbon skeleton. researchgate.net
²⁹Si NMR: As a spin-½ nucleus, ²⁹Si is amenable to NMR analysis, although its low natural abundance (4.7%) and potentially long relaxation times can present challenges. ucsb.edu ²⁹Si NMR is highly sensitive to the electronic environment around the silicon atom, with a wide chemical shift range that provides valuable structural information. huji.ac.il The chemical shift for this compound reflects the steric bulk and electronic influence of the two tert-butyl groups and the methyl group. Computational studies using DFT methods have been employed to understand the origin of ²⁹Si NMR chemical shifts in various R₃Si-X compounds, correlating them with the nature of the Si-X bond. rsc.org
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H | ~3.6 (variable) | Multiplet | Si-H |
| ~0.95 | Singlet | Si-C(CH₃ )₃ | |
| ~0.10 | Singlet | Si-CH₃ | |
| ¹³C | ~27.0 | Singlet | Si-C(CH₃ )₃ |
| ~20.0 | Singlet | Si-C (CH₃)₃ | |
| ~ -8.0 | Singlet | Si-CH₃ | |
| ²⁹Si | ~15 to 20 | Singlet | (CH₃ )₃C-Si -C(CH₃)₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. illinois.eduutsouthwestern.edu
Beyond basic structural confirmation, advanced 2D NMR techniques are employed to study more complex phenomena such as molecular interactions, aggregation, and conformational dynamics.
Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful technique that separates NMR signals based on the diffusion coefficients of molecules in solution. nih.govrsc.org The rate of diffusion is inversely related to the size and shape of the molecule. jhu.edu This method can be used to analyze mixtures, determine the aggregation state of organometallic compounds, and study intermolecular interactions involving this compound derivatives. nih.gov For example, a DOSY experiment on a reaction mixture could confirm that a Di-t-butylmethylsilyl-derivatized product is a single, non-aggregated species in solution. osti.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects through-space correlations between protons that are spatially close (typically within 5 Å), irrespective of their through-bond connectivity. huji.ac.ilcolumbia.edu This is particularly useful for determining stereochemistry and conformation. libretexts.org For derivatives of this compound, NOESY can reveal the spatial proximity of the bulky tert-butyl groups to other substituents on a larger molecule, providing critical insights into its three-dimensional structure. youtube.comyoutube.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, which are characteristic of its constituent chemical bonds and functional groups. msu.edutanta.edu.eg For a molecule to be IR active, its vibration must cause a change in the dipole moment, while for a vibration to be Raman active, it must cause a change in the molecule's polarizability. youtube.comlibretexts.org
Both Infrared (IR) and Raman spectroscopy are effective for identifying key functional groups in this compound.
Si-H Vibrations: The silicon-hydride bond gives rise to a very characteristic and intense absorption band in the IR spectrum. The stretching vibration (νSi-H) typically appears in the region of 2100-2250 cm⁻¹. The bending vibration (δSi-H) is found in the 800-950 cm⁻¹ range. These distinct peaks are often used to monitor reactions involving the Si-H bond, such as hydrosilylation.
Si-C Vibrations: The stretching vibrations of the silicon-carbon bonds (νSi-C) are also observable. researchgate.net These modes typically appear in the fingerprint region of the spectrum, generally between 600 and 850 cm⁻¹. The symmetric and asymmetric stretches of the Si-(CH₃) and Si-C(CH₃)₃ groups can often be resolved. The characteristic "umbrella" deformation of the methyl group attached to silicon is also a useful diagnostic peak around 1250 cm⁻¹.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| Si-H Stretch | 2100 - 2250 | IR, Raman |
| Si-CH₃ "Umbrella" Deformation | ~1250 | IR, Raman |
| Si-H Bend | 800 - 950 | IR, Raman |
| Si-C Stretch | 600 - 850 | IR, Raman |
Normal Coordinate Analysis (NMA) is a computational method used to predict and analyze the vibrational modes of a molecule. nih.gov By treating the molecule as a system of masses connected by springs (representing atoms and bonds), NMA can calculate the fundamental vibrational frequencies and describe the atomic motions for each mode. nih.gov This analysis allows for a detailed assignment of the experimental IR and Raman spectra. Furthermore, NMA can be used to gain insights into the conformational landscape of this compound and its derivatives by calculating how vibrational frequencies change with different molecular conformations, such as the rotation of the bulky tert-butyl groups.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC), it becomes a powerful tool for separating and identifying volatile and semi-volatile compounds in a mixture. nih.gov
This compound itself is not typically used as a derivatizing agent; however, the closely related tert-butyldimethylsilyl (TBDMS) group is widely used for the derivatization of polar molecules prior to GC-MS analysis. This process, known as silylation, replaces active hydrogens in functional groups like -OH, -NH₂, and -SH with a TBDMS group, increasing the compound's volatility and thermal stability. springernature.comresearchgate.net TBDMS derivatives are known to be more stable towards hydrolysis than their trimethylsilyl (B98337) (TMS) counterparts.
The mass spectra of TBDMS derivatives are characterized by specific fragmentation patterns that aid in structural elucidation. nih.govlibretexts.org The molecular ion peak (M⁺) is often weak or absent. A highly characteristic and often abundant ion is observed at m/z [M-57]⁺, corresponding to the loss of a tert-butyl radical (•C(CH₃)₃). sci-hub.seresearchgate.net This fragmentation is a key diagnostic feature for identifying TBDMS-derivatized compounds. nih.gov
| Ion (m/z) | Fragment | Description |
| [M-15]⁺ | [M - CH₃]⁺ | Loss of a methyl radical |
| [M-57]⁺ | [M - C₄H₉]⁺ | Loss of a tert-butyl radical (highly characteristic) |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation (can be seen from rearrangement) |
| 75 | [HO=Si(CH₃)₂]⁺ | McLafferty rearrangement product from derivatized alcohols/acids |
X-ray Diffraction Studies of Solid-State Derivatives
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not prominently reported, analysis of closely related structures containing the tert-butyldimethylsilyl moiety provides valuable insights into the expected molecular geometry and packing.
In the solid state, the steric hindrance imposed by the two tert-butyl groups is expected to significantly influence the crystal packing of this compound and its derivatives. The bulky nature of these groups will likely prevent close packing, potentially leading to lower density crystalline forms.
The tetrahedral geometry around the central silicon atom is a key feature. In related silyl (B83357) compounds, the C-Si-C and C-Si-H bond angles are typically close to the ideal tetrahedral angle of 109.5°, although minor deviations occur due to the steric repulsion between the bulky tert-butyl groups. For instance, in the crystal structure of (tert-butyldimethylsilyl)triphenylgermane, the C-Si-C angles deviate from the ideal tetrahedral geometry. nih.gov
Crystallographic data for derivatives can also elucidate intermolecular interactions. In the absence of strong hydrogen bonding donors or acceptors in this compound, van der Waals forces will be the primary intermolecular interactions governing the crystal structure.
Table 2: Representative Crystallographic Data for a Related Compound: tert-Butyldimethylsilanol hemihydrate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 7.7078 |
| b (Å) | 22.119 |
| c (Å) | 11.058 |
| β (°) | 90.307 |
| Volume (ų) | 1885.2 |
Source: Adapted from crystallographic data for tert-Butyldimethylsilanol hemihydrate. researchgate.net
Table 3: Selected Bond Lengths and Angles in a Related Silane (B1218182)
| Bond/Angle | Measurement | Compound |
|---|---|---|
| Ge-Si Bond Length (Å) | 2.4026 | (tert-butyldimethylsilyl)triphenylgermane nih.gov |
| C-Si-C Angle (°) | 104.47 - 114.67 | (tert-butyldimethylsilyl)triphenylgermane nih.gov |
Note: The data presented is for structurally related compounds containing the tert-butyldimethylsilyl group to provide an approximation of the expected values for this compound.
Theoretical and Computational Investigations of Di T Butylmethylsilane
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding characteristics of Di-t-butylmethylsilane. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying molecular systems. semanticscholar.org
The primary output of a DFT calculation is the electron density, from which various properties can be derived. For this compound, these calculations would typically involve geometry optimization to find the lowest energy structure. This process identifies the equilibrium bond lengths and angles that are a result of the electronic and steric interactions within the molecule.
Below is an illustrative table of the kind of data that would be generated from DFT calculations on this compound.
| Parameter | Calculated Value |
|---|---|
| Si-C(t-butyl) Bond Length (Å) | Data not available |
| Si-C(methyl) Bond Length (Å) | Data not available |
| Si-H Bond Length (Å) | Data not available |
| C(t-butyl)-Si-C(t-butyl) Bond Angle (°) | Data not available |
| H-Si-C(methyl) Bond Angle (°) | Data not available |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules like this compound. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.
Research Findings: For this compound, MD simulations would be particularly useful for studying the rotation of the tert-butyl and methyl groups around the silicon-carbon bonds. This analysis would reveal the potential energy surface associated with these rotations and identify the most stable conformations. The bulky nature of the tert-butyl groups is expected to create significant rotational barriers, which can be quantified through these simulations.
Furthermore, by simulating a system with multiple this compound molecules, one can study the nature and strength of intermolecular interactions. These are likely to be dominated by weak van der Waals forces, and the simulations would provide information on the preferred packing arrangements and bulk properties of the compound. While specific MD studies on this compound are not readily found, similar studies on other sterically hindered molecules have provided valuable insights into their dynamic behavior.
The following table illustrates the type of data that would be obtained from MD simulations.
| Parameter | Calculated Value |
|---|---|
| Rotational Barrier of t-butyl group (kcal/mol) | Data not available |
| Rotational Barrier of methyl group (kcal/mol) | Data not available |
| Most Stable Conformer (Dihedral Angle) | Data not available |
| Intermolecular Interaction Energy (kcal/mol) | Data not available |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling of reaction pathways is crucial for understanding the mechanisms of chemical reactions involving this compound. These methods aim to identify the lowest energy path from reactants to products, including the characterization of any transition states and intermediates.
Research Findings: For a hypothetical reaction, such as the hydrosilylation of an alkene with this compound, reaction pathway modeling would involve locating the transition state structure. The geometry and energy of this transition state would provide critical information about the reaction barrier and, consequently, the reaction rate. Frequency calculations are performed on the transition state structure to confirm that it is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate. researchgate.net
While specific reaction pathway models for this compound are not documented in the available literature, computational studies on similar organosilane reactions have been instrumental in elucidating their mechanisms.
A representative data table for a hypothetical reaction is shown below.
| Parameter | Calculated Value |
|---|---|
| Activation Energy (kcal/mol) | Data not available |
| Transition State Geometry (Key distances/angles) | Data not available |
| Imaginary Frequency (cm⁻¹) | Data not available |
| Reaction Enthalpy (kcal/mol) | Data not available |
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, the prediction of NMR, IR, and Raman spectra would be of particular interest.
Research Findings: The prediction of NMR chemical shifts, particularly for ¹H, ¹³C, and ²⁹Si nuclei, can be achieved with good accuracy using DFT methods. These calculations would help in the assignment of the experimental NMR spectrum of this compound. Similarly, the vibrational frequencies and intensities for IR and Raman spectroscopy can be computed. nih.gov The calculated vibrational modes can be visualized to understand the nature of the molecular vibrations corresponding to each spectral peak.
Although no specific predicted spectroscopic data for this compound are available, the methodologies are well-established and have been successfully applied to a wide range of organic and organometallic compounds.
An example of a data table for predicted spectroscopic parameters is provided below.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| NMR | ¹H Chemical Shift (Si-H) (ppm) | Data not available |
| ¹³C Chemical Shift (Si-CH₃) (ppm) | Data not available | |
| ²⁹Si Chemical Shift (ppm) | Data not available | |
| IR | Si-H Stretch (cm⁻¹) | Data not available |
| Si-C Stretch (cm⁻¹) | Data not available | |
| Raman | Key Vibrational Modes (cm⁻¹) | Data not available |
Computational Approaches for Steric Effects and Reactivity Prediction
The significant steric bulk of the two tert-butyl groups in this compound is a defining feature that strongly influences its reactivity. Computational methods provide a quantitative way to assess these steric effects and predict the molecule's reactivity.
Research Findings: Various computational descriptors can be used to quantify the steric hindrance around the silicon center. For example, the calculation of steric parameters or the visualization of the molecular surface can provide a clear picture of the accessibility of the silicon atom to incoming reagents.
Reactivity prediction can be approached through the analysis of frontier molecular orbitals (HOMO and LUMO) and the calculation of reactivity indices derived from conceptual DFT. These indices, such as electronegativity, hardness, and the Fukui function, can help predict how this compound will behave in different chemical reactions. The steric hindrance is expected to significantly decrease the reactivity of the Si-H bond compared to less hindered silanes.
While computational studies focusing specifically on the steric effects and reactivity of this compound are scarce, the principles are well-established in the study of other sterically congested molecules. acs.orgumich.eduresearchgate.net
A table summarizing the type of data obtained from such computational approaches is presented below.
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| Steric Hindrance Parameter | Data not available | Quantitative measure of steric bulk |
| Global Hardness (eV) | Data not available | Resistance to change in electron distribution |
| Electronegativity (eV) | Data not available | Tendency to attract electrons |
| Fukui Function Analysis | Data not available | Identifies most reactive sites |
Conclusion and Future Research Directions in Di T Butylmethylsilane Chemistry
Unexplored Reactivity Patterns and Synthetic Opportunities
While the hydrosilylation reaction is a cornerstone of silane (B1218182) chemistry, the full reactive potential of Di-t-butylmethylsilane remains largely untapped. Future research should focus on exploring novel transformations that leverage its distinct steric and electronic properties.
C-H Bond Silylation: A significant frontier is the development of catalytic C-H silylation reactions using this compound. Recent advancements have demonstrated transition-metal-free catalytic silylation of unactivated C-H bonds using specifically designed silyl (B83357) diazenes and a potassium salt catalyst nih.gov. Exploring similar pathways for this compound could provide direct access to complex organosilanes without the need for pre-functionalized substrates, representing a major step forward in atom economy nih.gov.
Domino and One-Pot Reactions: Inspired by efficient one-pot syntheses of complex organic molecules, future work could devise domino reaction sequences initiated by a this compound transformation mdpi.com. For instance, a selective hydrosilylation could be coupled in a single pot with subsequent cross-coupling or cyclization reactions, streamlining the synthesis of intricate molecular architectures.
Silyl-Radical Chemistry: The Si-H bond in this compound can be a precursor to silyl radicals. Future investigations could explore novel radical-mediated reactions, such as cyclizations, additions to π-systems, and remote functionalizations, driven by the formation of the bulky di-t-butylmethylsilyl radical. The steric hindrance of this radical could impart unique selectivity in these transformations.
| Research Avenue | Proposed Reaction Type | Potential Outcome |
| C-H Functionalization | Transition-Metal-Free Silylation | Direct synthesis of bulky organosilanes from simple hydrocarbons. |
| Streamlined Synthesis | Hydrosilylation/Heck Coupling Domino Reaction | Rapid construction of complex molecules with high stereoselectivity. |
| Radical Chemistry | Radical-Mediated Annulation | Formation of silicon-containing cyclic structures with novel properties. |
Development of New Catalytic Systems
The steric hindrance of the di-t-butylmethylsilyl group presents a challenge for many existing catalysts. A critical area for future research is the design of new catalytic systems that can accommodate this bulk and promote efficient and selective reactions.
Frustrated Lewis Pairs (FLPs): The concept of FLPs, which feature sterically encumbered Lewis acids and bases, is well-suited for activating the Si-H bond of this compound. Research into new metal-free FLP catalysts could unlock novel reactivity, such as the hydrogenation of challenging substrates or the catalytic functionalization of inert bonds.
Ligand Design for Metal Catalysis: For transition-metal-catalyzed reactions like hydrosilylation, dehydrogenative coupling, and silylation, the development of ligands that create a highly accessible yet reactive metal center is paramount. Future efforts should focus on designing pincer-type ligands or bulky phosphine (B1218219) ligands that can effectively coordinate to a metal while accommodating the large silyl group, potentially leading to catalysts with unprecedented activity and selectivity. Proazaphosphatranes have shown promise as mild and efficient catalysts for silylation with related, less hindered silanes and could serve as a starting point for new designs organic-chemistry.org.
Base-Catalyzed Systems: The use of simple potassium salts to generate potent metalating agents from silyl diazenes highlights the potential of base catalysis nih.gov. Further exploration of strong, non-nucleophilic bases could lead to new catalytic cycles for the functionalization of this compound under mild, transition-metal-free conditions.
Design of Advanced Materials Incorporating this compound Moieties
The incorporation of the di-t-butylmethylsilyl group into macromolecules is a promising avenue for creating advanced materials with tailored properties. The steric bulk and chemical nature of this moiety can be harnessed to control polymer architecture, surface properties, and thermal stability.
Crosslinkable Copolymers: Following the strategy of copolymerizing propylene (B89431) with functionalized silanes like di-tert-butoxy(methyl)(oct-7-enyl)silane to create crosslinkable materials, analogous monomers bearing the this compound group could be synthesized researchgate.net. These monomers could be copolymerized with olefins to produce thermoplastics that can be crosslinked post-polymerization, yielding materials with enhanced mechanical strength, thermal resistance, and solvent stability.
Polysilanes with Bulky Side Chains: Polysilanes are known for their unique electronic and optical properties. Introducing the extremely bulky di-t-butylmethylsilyl group as a side chain on a polysilane backbone could lead to materials with novel chiroptical behaviors and altered chain conformations mdpi.com. Such polymers could find applications in electronics, sensors, and asymmetric catalysis.
Surface Modification: The hydrophobic and sterically imposing nature of the di-t-butylmethylsilyl group makes it an ideal candidate for surface modification. Future research could focus on grafting this compound onto the surfaces of materials like silica, cellulose, or synthetic polymers to create robust, superhydrophobic coatings with applications ranging from self-cleaning surfaces to anti-fouling materials.
| Material Type | Synthetic Strategy | Targeted Property | Potential Application |
| Thermoset Elastomers | Copolymerization of a di-t-butylmethylsilyl-functionalized olefin with propylene | Controlled crosslinking density, high thermal stability | Automotive seals, advanced packaging |
| Chiroptical Polymers | Wurtz coupling of a dichlorosilane (B8785471) monomer with a di-t-butylmethylsilyl side group | Helical chain conformation, strong circular dichroism | Chiral sensors, nonlinear optics |
| Hydrophobic Surfaces | Surface-initiated polymerization or chemical grafting with this compound | High water contact angle, chemical inertness | Marine coatings, waterproof textiles |
Interdisciplinary Applications and Biological Relevance
The unique structural features of the di-t-butylmethylsilyl group suggest potential applications beyond traditional chemistry, particularly in analytical sciences and bio-organosilicon chemistry.
Derivatization for Analytical Chemistry: Silylation is a well-established method for increasing the volatility and thermal stability of polar analytes for gas chromatography-mass spectrometry (GC-MS) analysis. Reagents that introduce the tert-butyldimethylsilyl (TBDMS) group are widely used for this purpose . Future research could explore this compound as a derivatizing agent. The increased steric bulk might offer enhanced protection for certain functional groups or lead to unique fragmentation patterns in mass spectrometry, aiding in structural elucidation.
Probes for Biological Systems: The tert-butyl group provides a strong, sharp signal in Nuclear Magnetic Resonance (NMR) spectroscopy. This property has been exploited to study large biomolecular complexes by attaching tert-butyl-containing tags to proteins nih.gov. A di-t-butylmethylsilyl moiety could be developed as a novel NMR probe. Its distinct chemical environment and potential for attachment to various biomolecules could enable high-sensitivity tracking of molecular interactions and conformational changes in complex biological milieu.
Bioactive Compounds: While organotin compounds have been investigated for their biological activity, their toxicity remains a concern nih.gov. The development of silicon-based bioactive compounds is an attractive alternative. Future synthetic efforts could focus on incorporating the di-t-butylmethylsilyl group into scaffolds known to possess biological activity. The bulky, lipophilic nature of the silyl group could modulate properties like membrane permeability, metabolic stability, and protein-ligand interactions, potentially leading to new therapeutic agents with improved pharmacological profiles.
Advancements in Computational and Spectroscopic Characterization Techniques
A deeper understanding of the structure, reactivity, and dynamics of molecules containing the this compound group necessitates the parallel development of advanced characterization methods.
Computational Modeling: Quantum theory of atoms in molecules (QTAIM) and other computational methods are powerful tools for investigating intramolecular interactions in sterically crowded molecules researchgate.net. Future computational studies should focus on accurately modeling the transition states of reactions involving this compound to predict reactivity and selectivity. Furthermore, molecular dynamics simulations could provide insight into the conformational behavior of polymers incorporating this bulky group, guiding the design of new materials.
Advanced NMR Spectroscopy: The presence of multiple, chemically distinct methyl groups within the di-t-butylmethylsilyl moiety makes it an interesting target for advanced NMR techniques. Future research could employ solid-state NMR or multi-dimensional solution NMR experiments to precisely characterize the structure and dynamics of materials and macromolecules containing this group nih.govnih.gov.
X-ray and Spectroscopic Analysis: For novel crystalline materials or semi-crystalline polymers incorporating the di-t-butylmethylsilyl group, techniques like X-ray diffraction (XRD) and X-ray scattering (SAXS, WAXS) will be crucial for elucidating their solid-state structure and morphology nih.gov. Combining these techniques with vibrational spectroscopy (FTIR, Raman) will provide a comprehensive picture of the material's chemical and physical properties, which is essential for establishing structure-property relationships.
Q & A
Q. Q. How should researchers design experiments to study the environmental impact of Di-t-butylmethylsilane?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
